molecular formula C12H18N2O2 B1387987 2-(3,5-Dimethoxyphenyl)piperazine CAS No. 910444-70-1

2-(3,5-Dimethoxyphenyl)piperazine

Cat. No.: B1387987
CAS No.: 910444-70-1
M. Wt: 222.28 g/mol
InChI Key: VKLXFXBLZPVBOL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3,5-dimethoxyphenyl group

Mechanism of Action

Target of Action

The primary target of 2-(3,5-Dimethoxyphenyl)piperazine is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving GABAergic signaling. By acting as an agonist at GABA receptors, this compound enhances the effect of GABA, leading to increased inhibitory effects within the central nervous system .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by factors such as its physicochemical properties, formulation, route of administration, and patient-specific factors .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABAergic signaling. By enhancing the inhibitory effects of GABA, this compound can influence neuronal excitability and contribute to the regulation of various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Furthermore, patient-specific factors, including age, sex, genetic factors, and health status, can also influence the compound’s efficacy and safety profile .

Biochemical Analysis

Biochemical Properties

2-(3,5-Dimethoxyphenyl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with the RNA helicase DDX5/p68, which is involved in cell proliferation and tumor progression . The interaction between this compound and phosphorylated p68 at low nanomolar concentrations inhibits the growth of cancer cell lines . This compound also interferes with the function of phosphorylated p68, providing a potential mechanism for its anticancer effects .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of cancer cells by interacting with phosphorylated p68 and interfering with the phosphorylated p68-β-catenin signaling pathway . This interaction leads to alterations in cell proliferation, epithelial-mesenchymal transition, and cell migration, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to phosphorylated p68, inhibiting its function and disrupting the phosphorylated p68-β-catenin signaling pathway . This disruption leads to the inhibition of cancer cell growth and alterations in cellular motility . Additionally, this compound has been shown to affect the localization of phosphorylated p68, further influencing its activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained interactions with target biomolecules . Its degradation over time can lead to a decrease in its efficacy and potential long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that oral administration of the compound at varying doses results in dose-dependent tumor growth inhibition in xenograft mouse models . Higher doses of this compound have shown increased tumor growth inhibition and extended overall survival of the animals . It is essential to consider potential toxic or adverse effects at high doses, which may limit its therapeutic application .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound undergoes metabolic transformations that affect its bioavailability and efficacy . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing any adverse effects associated with its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are essential for its therapeutic efficacy and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be deprotected to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis methods can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)piperazine
  • 2-(2,5-Dimethoxyphenyl)piperazine
  • 2-(3,5-Dimethylphenyl)piperazine

Uniqueness

2-(3,5-Dimethoxyphenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-10-5-9(6-11(7-10)16-2)12-8-13-3-4-14-12/h5-7,12-14H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLXFXBLZPVBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CNCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661682
Record name 2-(3,5-Dimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910444-70-1
Record name 2-(3,5-Dimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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